molecular formula C20H19N3O4S2 B2402821 N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-53-8

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2402821
CAS RN: 852141-53-8
M. Wt: 429.51
InChI Key: ZIKGPGYZXIMZAD-UHFFFAOYSA-N
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Description

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Hole Blocking Materials: This compound has been investigated as a hole blocking material (HBM) in blue phosphorescent organic light-emitting diodes (PhOLEDs) . Researchers have designed and synthesized novel HBMs based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers. These materials exhibit high thermal stability, deep highest occupied molecular orbital energy levels (HOMO), and high triplet energy (ET). Blue PhOLEDs incorporating these compounds demonstrate low turn-on voltages, excellent external quantum efficiency, and high current and power efficiencies. For instance, a blue PhOLED with 6,6’-di(pyridine-3-yl)-2,2’-bidibenzo[b,d]furan (DBF-d-Py) achieved a maximum external quantum efficiency of 24.3%, a maximum current efficiency of 44.3 cd A⁻¹, and a maximum power efficiency of 46.4 lm W⁻¹. These materials also enhance device lifetime due to efficient hole blocking and improved layer morphology stability .

properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(19-6-4-12-28-19)23(21-16)20(24)18-5-3-11-27-18/h3-12,17,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKGPGYZXIMZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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